Cas no 2199302-67-3 (2-(5-fluoropyrimidin-2-yl)(methyl)aminocyclobutan-1-ol)

2-(5-Fluoropyrimidin-2-yl)(methyl)aminocyclobutan-1-ol is a fluorinated pyrimidine derivative with a cyclobutane scaffold, offering unique structural and functional properties for pharmaceutical and agrochemical applications. The presence of a fluorine atom at the 5-position of the pyrimidine ring enhances metabolic stability and bioavailability, while the methylamino and hydroxyl groups on the cyclobutane moiety provide opportunities for further derivatization. This compound is particularly valuable as an intermediate in the synthesis of bioactive molecules, including kinase inhibitors and antiviral agents. Its rigid cyclobutane framework contributes to improved binding affinity and selectivity in target interactions, making it a promising candidate for drug discovery and development.
2-(5-fluoropyrimidin-2-yl)(methyl)aminocyclobutan-1-ol structure
2199302-67-3 structure
Product name:2-(5-fluoropyrimidin-2-yl)(methyl)aminocyclobutan-1-ol
CAS No:2199302-67-3
MF:C9H12FN3O
MW:197.209485054016
CID:6040436
PubChem ID:126856621

2-(5-fluoropyrimidin-2-yl)(methyl)aminocyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(5-fluoropyrimidin-2-yl)(methyl)aminocyclobutan-1-ol
    • Cyclobutanol, 2-[(5-fluoro-2-pyrimidinyl)methylamino]-
    • 2-[(5-fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol
    • 2-[(5-fluoropyrimidin-2-yl)-methylamino]cyclobutan-1-ol
    • AKOS032844323
    • 2199302-67-3
    • F6438-7014
    • Inchi: 1S/C9H12FN3O/c1-13(7-2-3-8(7)14)9-11-4-6(10)5-12-9/h4-5,7-8,14H,2-3H2,1H3
    • InChI Key: XMRXFYPFWLNYDK-UHFFFAOYSA-N
    • SMILES: C1(O)CCC1N(C1=NC=C(F)C=N1)C

Computed Properties

  • Exact Mass: 197.09644018g/mol
  • Monoisotopic Mass: 197.09644018g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.2Ų
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.387±0.06 g/cm3(Predicted)
  • Boiling Point: 348.9±52.0 °C(Predicted)
  • pka: 14.51±0.40(Predicted)

2-(5-fluoropyrimidin-2-yl)(methyl)aminocyclobutan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6438-7014-25mg
2-[(5-fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol
2199302-67-3
25mg
$163.5 2023-09-09
Life Chemicals
F6438-7014-15mg
2-[(5-fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol
2199302-67-3
15mg
$133.5 2023-09-09
Life Chemicals
F6438-7014-30mg
2-[(5-fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol
2199302-67-3
30mg
$178.5 2023-09-09
Life Chemicals
F6438-7014-40mg
2-[(5-fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol
2199302-67-3
40mg
$210.0 2023-09-09
Life Chemicals
F6438-7014-5μmol
2-[(5-fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol
2199302-67-3
5μmol
$94.5 2023-09-09
Life Chemicals
F6438-7014-2μmol
2-[(5-fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol
2199302-67-3
2μmol
$85.5 2023-09-09
Life Chemicals
F6438-7014-2mg
2-[(5-fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol
2199302-67-3
2mg
$88.5 2023-09-09
Life Chemicals
F6438-7014-5mg
2-[(5-fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol
2199302-67-3
5mg
$103.5 2023-09-09
Life Chemicals
F6438-7014-10mg
2-[(5-fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol
2199302-67-3
10mg
$118.5 2023-09-09
Life Chemicals
F6438-7014-4mg
2-[(5-fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol
2199302-67-3
4mg
$99.0 2023-09-09

Additional information on 2-(5-fluoropyrimidin-2-yl)(methyl)aminocyclobutan-1-ol

2-(5-Fluoropyrimidin-2-yl)(methyl)aminocyclobutan-1-ol: A Comprehensive Overview

The compound 2-(5-fluoropyrimidin-2-yl)(methyl)aminocyclobutan-1-ol (CAS No. 2199302-67-3) is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique combination of a pyrimidine ring, a cyclobutane ring, and an alcohol functional group, making it a promising candidate for various applications in drug development and chemical synthesis.

Pyrimidine rings are heterocyclic aromatic compounds that are fundamental building blocks in many biologically active molecules. In this compound, the pyrimidine ring is substituted with a fluorine atom at the 5-position, which introduces electronic and steric effects that can influence the molecule's reactivity and bioavailability. The cyclobutane ring, on the other hand, adds rigidity to the structure, potentially enhancing the molecule's stability and interaction with biological targets.

Recent studies have highlighted the potential of 2-(5-fluoropyrimidin-2-yl)(methyl)aminocyclobutan-1-ol as a lead compound in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The molecule's ability to bind to kinase domains with high affinity has been demonstrated in vitro, suggesting its potential as a therapeutic agent.

One of the key advantages of this compound is its modular structure, which allows for easy modification and optimization. Researchers have explored substituent effects on the pyrimidine ring and cyclobutane ring to enhance binding affinity, selectivity, and pharmacokinetic properties. For instance, introducing electron-withdrawing groups on the pyrimidine ring has been shown to improve the molecule's solubility and stability.

Moreover, computational modeling techniques have been employed to predict the binding modes of this compound with target proteins. These studies have provided valuable insights into the molecular interactions that govern its activity, paving the way for rational drug design. Advanced computational tools such as molecular docking and dynamics simulations have been instrumental in understanding how 2-(5-fluoropyrimidin-2-yl)(methyl)aminocyclobutan-1-ol interacts with its target kinases at an atomic level.

In terms of synthesis, this compound can be prepared via a multi-step process involving nucleophilic substitution, cyclization, and oxidation reactions. The synthesis route typically begins with the preparation of intermediates such as 5-fluoropyrimidine derivatives, which are then subjected to coupling reactions with cyclobutane-containing precursors. The final step involves oxidation to introduce the hydroxyl group at the cyclobutane ring.

The biological evaluation of this compound has revealed promising results in preclinical models. In cell-based assays, it has demonstrated potent inhibitory activity against several kinases associated with cancer progression. Additionally, studies in animal models have shown that 2-(5-fluoropyrimidin-2-yl)(methyl)aminocyclobutan-1-ol exhibits favorable pharmacokinetic properties, including good absorption and moderate clearance rates.

Despite its potential, further research is needed to fully characterize this compound's safety profile and efficacy in clinical settings. Ongoing studies are focusing on optimizing its pharmacokinetic properties to enhance its bioavailability and reduce potential toxicity. Additionally, researchers are exploring its potential as a combination therapy agent with other anticancer drugs to synergistically enhance therapeutic outcomes.

In conclusion, 2-(5-fluoropyrimidin-2-yl)(methyl)aminocyclobutan-1-ol represents a compelling lead compound for drug development efforts targeting kinase-associated diseases. Its unique structure, combined with advancements in computational modeling and synthetic chemistry, positions it as a valuable tool in advancing our understanding of kinase biology and therapeutic intervention strategies.

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